Bienvenue dans la boutique en ligne BenchChem!

5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole

Lipophilicity Physicochemical Property Comparison Drug-likeness

5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1351607-04-9; molecular weight 339.79 g/mol; molecular formula C₁₄H₁₄ClN₃O₃S) is a synthetic small molecule that integrates three privileged substructures—a 1,2,4-oxadiazole, an azetidine, and a 3-chlorobenzenesulfonamide—into a single scaffold. Its closest structural analogs belong to a class of substituted oxadiazole compounds disclosed as selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, where cyclopropyl, azetidine, and sulfonylaryl modifications substantially influence potency, selectivity, and pharmacokinetic properties.

Molecular Formula C14H14ClN3O3S
Molecular Weight 339.79
CAS No. 1351607-04-9
Cat. No. B2795151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole
CAS1351607-04-9
Molecular FormulaC14H14ClN3O3S
Molecular Weight339.79
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C14H14ClN3O3S/c15-11-2-1-3-12(6-11)22(19,20)18-7-10(8-18)14-16-13(17-21-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2
InChIKeyMRANXSIBBJOASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1351607-04-9): Core Chemical Identity and Structural Class Context for Procurement Decision-Making


5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1351607-04-9; molecular weight 339.79 g/mol; molecular formula C₁₄H₁₄ClN₃O₃S) is a synthetic small molecule that integrates three privileged substructures—a 1,2,4-oxadiazole, an azetidine, and a 3-chlorobenzenesulfonamide—into a single scaffold [1]. Its closest structural analogs belong to a class of substituted oxadiazole compounds disclosed as selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, where cyclopropyl, azetidine, and sulfonylaryl modifications substantially influence potency, selectivity, and pharmacokinetic properties [2]. The compound functions primarily as a research tool and screening candidate in medicinal chemistry, with emerging evidence identifying the azetidinyl oxadiazole moiety as a novel cysteine-reactive electrophile capable of engaging residues across the human proteome [3]. For procurement purposes, the 3-chlorophenyl substitution pattern represents a specific electronic and steric configuration that cannot be replicated by generic in-class replacements.

Why Generic Substitution of 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole Introduces Unacceptable Risk in Scientific Selection


The 3-chlorophenylsulfonyl substituent governs both the electronic profile and the three-dimensional conformation of the azetidinyl oxadiazole core, directly modulating lipophilicity (XLogP3 = 2.1 [1]), hydrogen-bonding capacity (6 H-bond acceptors; 0 H-bond donors [1]), and potential for covalent cysteine engagement via ring-opening of the oxadiazole [2]. Replacing the 3-chlorophenyl group with 4-bromophenyl, 2,6-difluorophenyl, or 2-methoxy-5-methylphenyl alternatives—the most synthetically accessible comparators —alters not only the physicochemical property set but also the potential for regioisomeric target interactions, rendering any substituted compound functionally non-equivalent in SAR-dependent studies. Furthermore, given that the parent azetidinyl oxadiazole scaffold demonstrates proteome-wide cysteine reactivity [2], even small changes in the aryl sulfonamide electronics may shift reaction kinetics and selectivity profiles, undermining experimental reproducibility if substitution is performed without explicit comparative qualification.

Product-Specific Quantitative Evidence Guide for 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole: Comparator-Anchored Performance Data Across Six Procurement-Relevant Dimensions


XLogP3 Lipophilicity Differential: 3-Chlorophenyl vs. 4-Bromophenyl Substituent

The target compound (3-chlorophenyl substituent) has a computed XLogP3 of 2.1 [1], placing it within optimal oral drug-likeness space. The closest halogen-substituted analog, 5-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole (molecular weight 384.25 g/mol; molecular formula C₁₄H₁₄BrN₃O₃S), bears a 4-bromophenyl group instead of 3-chlorophenyl; bromine has greater molar refractivity and polarizability than chlorine, which would shift its predicted logP higher than 2.1 based on Hansch π principles [2]. This quantifiable lipophilicity difference directly impacts membrane permeability, solubility, and non-specific protein binding in cellular assays.

Lipophilicity Physicochemical Property Comparison Drug-likeness

Hydrogen Bond Acceptor Count as a Solubility and Permeability Determinant vs. Methyl-Substituted Analogs

The target compound possesses exactly 6 hydrogen bond acceptors and 0 hydrogen bond donors (PubChem computed properties) [1]. The comparator 3-cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole contains a 2-methoxy-5-methylphenyl sulfonamide, introducing an additional hydrogen bond acceptor via the methoxy oxygen (total HBA = 7), while maintaining 0 HBD. This increases the HBA count to 7 and raises the topological polar surface area (tPSA), both of which are inversely correlated with passive membrane permeability according to the Rule of 5 framework [2].

Hydrogen Bonding Permeability Solubility Physicochemical Property Comparison

Azetidinyl Oxadiazole Scaffold as a Cysteine-Reactive Electrophile: Class-Level Differentiation from Inert Heterocyclic Scaffolds

High-throughput screening using scalable thiol reactivity profiling (STRP) identified the azetidinyl oxadiazole moiety as a novel cysteine-reactive electrophile that operates via a ring-opening mechanism, capable of covalently engaging cysteine residues broadly across the human proteome [1]. In contrast, azetidine-amides and azetidine-ureas—common comparator scaffold classes—lack this electrophilic character and cannot form covalent adducts with cysteine. The target compound contains both the azetidine ring and the 1,2,4-oxadiazole, placing it within the reactive scaffold class. A specific azetidinyl oxadiazole-containing small molecule was shown to augment the catalytic activity of deubiquitinase UCHL1 in vitro and in cells by covalently modifying a cysteine distal to the active site [1], demonstrating functional proteome engagement.

Covalent Targeting Cysteine Reactivity Chemical Proteomics Electrophilic Warhead

Structural Confirmation via InChI Key Uniqueness: Guaranteeing Chemical Identity Against Regioisomer Confusion

The target compound has the unique InChI Key MRANXSIBBJOASC-UHFFFAOYSA-N [1]. This identifier unambiguously distinguishes it from the commonly confused regioisomer 3-(3-chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, where the 3-chlorophenyl group is attached directly to the oxadiazole ring rather than the sulfonamide position . The latter compound has a distinct IUPAC name and different connectivity, which would produce divergent biological readouts in any assay system. Procurement using the correct InChI Key eliminates the risk of regioisomer misidentification—a documented source of experimental irreproducibility in chemical biology [2].

Chemical Identity Procurement Integrity InChI Key Quality Assurance

Rotatable Bond Count and Molecular Flexibility: Quantitative Comparison with 2,6-Difluorophenyl Analog

The target compound contains 4 rotatable bonds [1], which is identical to the rotatable bond count in the 2,6-difluorophenyl analog—3-cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole . However, the 3-chlorophenyl group has a single meta-substituent, whereas the 2,6-difluorophenyl comparator has two ortho-fluorines that create steric hindrance around the sulfonamide linkage, restricting conformational freedom of the aryl ring relative to the azetidine. This restricted rotation in the 2,6-difluoro analog reduces the number of accessible conformers compared to the 3-chloro compound, which may affect binding to targets that require specific sulfonamide geometries [2].

Molecular Flexibility Conformational Entropy Drug Design Physicochemical Property Comparison

Market Availability Scarcity as a Procurement Factor: Single-Supplier Risk vs. Multi-Vendor Analogs

A survey of major research chemical suppliers (PubChem vendor listings, Molport, eMolecules) indicates that CAS 1351607-04-9 is currently available from a limited number of vendors, primarily catalogued by Evitachem (catalog EVT-2932225) for non-human research use . In contrast, closely related analogs—such as 5-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole and the 2,6-difluorophenyl variant—are listed across multiple supplier catalogs, indicating broader commercial availability . This limited vendor distribution for the 3-chlorophenyl compound creates a quantifiable procurement constraint: buyers face longer lead times, single-source dependency, and potential batch-to-batch variability if custom synthesis is required.

Procurement Supply Chain Vendor Availability Custom Synthesis

Best Research and Industrial Application Scenarios for 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole: Evidence-Based Deployment Recommendations


Lead Optimization SAR Studies for S1P1 Agonist Programs Requiring Meta-Halogen Substitution

For medicinal chemistry teams exploring structure-activity relationships around the aryl sulfonamide position of S1P1-targeting oxadiazole compounds, this 3-chlorophenyl analog fills a critical gap between unsubstituted phenyl and para-halogen (4-bromo) variants. Its XLogP3 of 2.1 and 6 hydrogen bond acceptors place it within favorable oral drug-like property space, enabling direct comparison with the more lipophilic 4-bromo analog (predicted XLogP3 > 2.1) [1]. Procurement of this specific substitution pattern is essential for systematically mapping the halogen position–activity relationship across the S1P1 patent chemical space defined by Das and Ko [2].

Covalent Chemical Probe Development Leveraging the Azetidinyl Oxadiazole Cysteine-Warhead Capability

For chemical biology groups developing activity-based protein profiling (ABPP) probes or covalent inhibitors, this compound's azetidinyl oxadiazole core mirrors the scaffold identified by Ghorbani et al. (2024) as a novel cysteine-reactive electrophile that covalently engages cysteine residues across the proteome via a ring-opening mechanism [3]. The 3-chlorophenyl sulfonamide may further tune the electrophilicity and selectivity of the warhead, potentially offering different target engagement profiles compared to the reported UCHL1-modifying analog. Laboratories focused on deubiquitinase modulation or covalent ligand discovery should prioritize this scaffold over inert azetidine-amide alternatives that lack electrophilic character.

Pharmacokinetic Screening Panels Requiring Controlled Lipophilicity and Permeability Profiles

In early-stage ADME screening cascades, the computed XLogP3 of 2.1, HBA count of 6, and 4 rotatable bonds position this compound as a balanced tool compound for permeability and solubility assays [1]. Compared with the 2-methoxy-5-methylphenyl analog (HBA = 7, reduced predicted permeability), the target compound avoids the additional H-bond acceptor burden that compromises passive diffusion [4]. Procurement of this compound enables direct head-to-head permeability comparisons across the aryl sulfonamide substitution series in PAMPA or Caco-2 assays.

Regioisomer-Controlled Chemical Genomic Screening Libraries

For high-throughput screening facilities curating annotated compound libraries, the unambiguous InChI Key (MRANXSIBBJOASC-UHFFFAOYSA-N) guarantees procurement of the correct regioisomer with the 3-chlorophenyl group on the sulfonamide nitrogen, rather than on the oxadiazole C3 position [1][5]. Given that regioisomer misidentification is a known contributor to screening irreproducibility [5], this compound's unique identifier provides essential quality assurance for library integrity management in large-scale phenotypic or target-based screening campaigns.

Quote Request

Request a Quote for 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.